[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve steps similar to those used in the synthesis of related compounds. For example, the bromination of pyridine derivatives is a common reaction in organic chemistry . The introduction of the methoxyanilino and oxoethyl groups would likely involve further functionalization of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, with various substituents including a 5-chloro-2-methoxyanilino group and a 2-oxoethyl group. The presence of these groups would likely have a significant impact on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring would likely make the compound aromatic and potentially basic. The various substituents would also influence properties such as polarity and solubility .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthetic Pathways and Reactivity : Efficient synthesis methods for related bromo- and chloro-substituted pyridine derivatives highlight the versatility of these compounds in organic synthesis. For instance, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with potential activity against dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, was described, showcasing the utility of these compounds in medicinal chemistry (Hirokawa et al., 2000). Similar synthetic approaches and chemical reactivities are likely applicable to the compound , indicating its potential utility in the synthesis of bioactive molecules or as an intermediate in pharmaceutical synthesis.
Potential Applications in Medicinal Chemistry
- Drug Development and Synthesis : Compounds bearing bromo- and chloro-substituted pyridine structures play a significant role in the development of new therapeutic agents. For example, the synthesis and structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives have revealed their potential in overcoming drug resistance in cancer therapies, demonstrating the critical role of such compounds in medicinal chemistry (Das et al., 2009). This suggests that the compound could have applications in drug discovery, particularly in designing molecules with specific biological activities.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-22-13-3-2-11(17)5-12(13)19-14(20)8-23-15(21)9-4-10(16)7-18-6-9/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUIFAWLYSBPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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